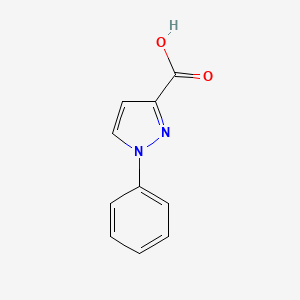

1-phenyl-1H-pyrazole-3-carboxylic acid

Description

The exact mass of the compound 1-phenyl-1H-pyrazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-phenyl-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWUBNJMRGMNQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494814 |

Source

|

| Record name | 1-Phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4747-46-0 |

Source

|

| Record name | 1-Phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-phenyl-1H-pyrazole-3-carboxylic acid basic properties

An In-Depth Technical Guide to the Core Basic Properties of 1-phenyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, reactivity, and analytical methodologies related to 1-phenyl-1H-pyrazole-3-carboxylic acid (CAS No: 4747-46-0). This pyrazole derivative is a significant building block in medicinal chemistry, valued for its role as a scaffold in the development of various therapeutic agents.[1][2][3]

Core Physicochemical Properties

1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a phenyl-substituted pyrazole ring with a carboxylic acid group at the 3-position. Its acidic nature and structural features are pivotal to its chemical behavior and utility in synthesis.

Summary of Properties

The key physicochemical properties are summarized below, providing essential data for experimental design and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂O₂ | [4][5] |

| Molecular Weight | 188.18 g/mol | [4][5] |

| Appearance | White to off-white solid | [4] |

| pKa (Predicted) | 3.92 ± 0.10 | [4] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [4][6] |

The predicted pKa value indicates that it is a moderately strong organic acid, a critical factor for its solubility in aqueous solutions of different pH levels and its behavior in physiological environments.[4][7]

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of 1-phenyl-1H-pyrazole-3-carboxylic acid is fundamental for its application as a synthetic intermediate.

Synthesis Pathway

A prevalent method for synthesizing the pyrazole core involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.[8][9] For 1-phenyl-1H-pyrazole-3-carboxylic acid and its esters, a common starting point is the reaction of phenylhydrazine with a suitable dicarboxylate derivative.[1]

Below is a generalized workflow for the synthesis of pyrazole carboxylic acids.

Caption: Generalized synthesis workflow for 1-phenyl-1H-pyrazole-3-carboxylic acid.

Key Reactivity

The reactivity of 1-phenyl-1H-pyrazole-3-carboxylic acid is dominated by its carboxylic acid functional group. This group can readily undergo standard transformations, making it a versatile intermediate for creating libraries of derivatives.

-

Esterification and Amidation: The carboxylic acid can be activated, for instance, by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂).[10][11] This activated intermediate reacts smoothly with various nucleophiles such as alcohols and amines to yield the corresponding esters and amides.[9][12] This two-step sequence is a cornerstone for diversifying the core structure in drug discovery programs.

Applications in Drug Discovery

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] Derivatives of 1-phenyl-1H-pyrazole-3-carboxylic acid have been investigated for numerous pharmacological activities, including:

-

Anti-inflammatory and analgesic properties[1]

-

Antimicrobial and antifungal activity[3]

-

Anticancer potential[2]

-

Carbonic anhydrase inhibition[11]

Its utility lies in providing a rigid framework to which various pharmacophoric groups can be attached via the carboxylic acid handle, enabling the systematic exploration of structure-activity relationships (SAR).

Experimental Protocols

The following section details standardized methodologies for characterizing the basic properties of 1-phenyl-1H-pyrazole-3-carboxylic acid. These protocols are designed to be self-validating and are grounded in established analytical principles.

Protocol: Determination of pKa by Potentiometric Titration

Causality: The pKa, or acid dissociation constant, is a critical parameter that governs the ionization state of a molecule at a given pH. Potentiometric titration is a robust method to determine pKa by monitoring the pH of a solution as a titrant is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[13]

Methodology:

-

Preparation of Analyte Solution: Accurately weigh approximately 20-30 mg of 1-phenyl-1H-pyrazole-3-carboxylic acid and dissolve it in a suitable volume (e.g., 50 mL) of a co-solvent system if necessary (e.g., water/methanol) to ensure complete dissolution.

-

pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.[14]

-

Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1 mL) using a burette.[14]

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve (identified from the first derivative plot, ΔpH/ΔV). The pKa is the pH value at exactly half the volume of the equivalence point.[13]

-

Replication: Perform the titration in triplicate to ensure the reliability and precision of the result.[14]

Caption: Decision workflow for solubility-based functional group analysis.

Protocol: Stability-Indicating Assay Development Outline

Causality: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. [15][16]Forced degradation (stress testing) is performed to generate these degradation products and validate the method's specificity. [15]High-Performance Liquid Chromatography (HPLC) is the predominant technique for these assays. [17] Methodology:

-

Forced Degradation Studies: Subject solutions of 1-phenyl-1H-pyrazole-3-carboxylic acid to a variety of stress conditions to induce degradation. [15] * Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).

-

Alkaline Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).

-

Photolytic Degradation: Expose a solution to UV/Vis light (as per ICH Q1B guidelines).

-

-

HPLC Method Development: Develop a reversed-phase HPLC (RP-HPLC) method capable of separating the parent compound from all generated degradation products.

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.0) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve both polar and non-polar species. [17] * Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is ideal for assessing peak purity.

-

-

Method Validation: Validate the developed HPLC method according to ICH guidelines (Q2(R1)). This involves demonstrating specificity, linearity, accuracy, precision, and robustness. The key is to prove that the peak for 1-phenyl-1H-pyrazole-3-carboxylic acid is free from interference from any degradation products.

References

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available from: [Link]

-

Lab 14: Qualitative Organic Analysis. California State University, Bakersfield. Available from: [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available from: [Link]

-

Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. University of the West Indies at Mona. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Mansoura University. Available from: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Austin Peay State University. Available from: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]

-

(PDF) Synthesis and some reactions of 4-benzoyl-5- phenyl-1-(2,4,6 trichloro phenyl)-1H-pyrazole-3-carboxylic acid. ResearchGate. Available from: [Link]

-

Solubility of Organic Compounds. University of Toronto. Available from: [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available from: [Link]

-

Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development. Available from: [Link]

-

Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available from: [Link]

-

(PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ResearchGate. Available from: [Link]

-

(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available from: [Link]

-

How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. Available from: [Link]

-

Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. Lifescience Global. Available from: [Link]

-

1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. ResearchGate. Available from: [Link]

-

1-Phenyl-1H-pyrazole-3-carboxylic acid | C10H8N2O2 | CID 12370874. PubChem. Available from: [Link]

-

Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health. Available from: [Link]

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Available from: [Link]

-

1-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | CAS#:4747-46-0. Chemsrc. Available from: [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Available from: [Link]

-

Stability Indicating Assay Method. International Journal of Creative Research Thoughts. Available from: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available from: [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Rasayan Journal of Chemistry. Available from: [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

-

Stability Indicating Assay. Scribd. Available from: [Link]

-

(PDF) UNIT -V: Carboxylic Acids-Qualitative Tests for Carboxylic acids, Amide and Ester. ResearchGate. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. 1-phenyl-1H-pyrazole-3-carboxylic acid CAS#: 4747-46-0 [m.chemicalbook.com]

- 5. 1-Phenyl-1H-pyrazole-3-carboxylic acid | C10H8N2O2 | CID 12370874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Phenyl-1H-pyrazole-3-carboxylic acid | 4747-46-0 [sigmaaldrich.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. web.williams.edu [web.williams.edu]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. ijcrt.org [ijcrt.org]

- 16. scribd.com [scribd.com]

- 17. chromatographyonline.com [chromatographyonline.com]

physicochemical characteristics of 1-phenyl-1H-pyrazole-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 1-phenyl-1H-pyrazole-3-carboxylic Acid

Introduction

1-phenyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound with the chemical formula C₁₀H₈N₂O₂, stands as a significant scaffold in medicinal chemistry and material science.[1][2] Identified by its CAS Number 4747-46-0, this molecule integrates a phenyl ring, a pyrazole core, and a carboxylic acid functional group, creating a unique combination of aromaticity, hydrogen bonding capability, and acidic properties.[2] Understanding its fundamental physicochemical characteristics is paramount for professionals in drug development, as these properties govern the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive analysis of these characteristics, grounded in established experimental techniques and theoretical predictions, to empower researchers in their application and development endeavors.

Molecular and Structural Framework

The structural arrangement of 1-phenyl-1H-pyrazole-3-carboxylic acid is the foundation of its chemical personality. The fusion of a planar pyrazole ring with a phenyl group and a carboxyl moiety dictates its reactivity, intermolecular interactions, and spectroscopic signature.

Caption: Chemical structure of 1-phenyl-1H-pyrazole-3-carboxylic acid.

Table 1: Molecular Identifiers and Computed Properties

| Identifier/Property | Value | Source |

|---|---|---|

| CAS Number | 4747-46-0 | [1][2] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| IUPAC Name | 1-phenyl-1H-pyrazole-3-carboxylic acid | [2] |

| InChI Key | LAWUBNJMRGMNQD-UHFFFAOYSA-N | |

| XLogP3-AA (Lipophilicity) | 1.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 (Computed) |[2] |

Core Physicochemical Characteristics

The interplay of the compound's functional groups gives rise to its distinct physical and chemical properties, which are summarized below.

Table 2: Summary of Physicochemical Data

| Property | Value | Remarks | Source |

|---|---|---|---|

| Appearance | White to off-white solid | [1] | |

| Melting Point | 266 °C | Solv: water (7732-18-5) | [1] |

| Boiling Point | 379.6 ± 15.0 °C | Predicted | [1] |

| pKa | 3.92 ± 0.10 | Predicted; indicates a moderately weak acid. |[1] |

Acidity and Lipophilicity: The Twin Pillars of Bioavailability

The predicted pKa of 3.92 positions this molecule as a moderately weak acid.[1] This value is critical for drug development, as it determines the ionization state of the molecule at physiological pH (approx. 7.4). The Henderson-Hasselbalch equation dictates that at this pH, the carboxylic acid group will be predominantly deprotonated, rendering the molecule negatively charged. This ionization significantly enhances its aqueous solubility but can hinder its ability to cross lipophilic cell membranes.

Conversely, the partition coefficient (LogP) , a measure of lipophilicity, is predicted to be 1.8 (XLogP3-AA).[2] This value suggests a reasonable balance between hydrophilicity and lipophilicity, a key aspect of the Lipinski's Rule of Five for orally active drugs. A positive LogP indicates a preference for a nonpolar environment (like octanol) over a polar one (like water), which is essential for membrane permeation.[3] The final distribution of the compound in a biological system is a delicate balance between its pKa and LogP.

Spectroscopic Profile

Spectroscopic analysis provides an empirical fingerprint of a molecule, confirming its identity and offering insights into its electronic and vibrational states.

Infrared (IR) Spectroscopy

The IR spectrum of 1-phenyl-1H-pyrazole-3-carboxylic acid is distinguished by the features of its carboxylic acid group.

-

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4]

-

C=O Stretch: A strong, sharp absorption band around 1690-1760 cm⁻¹ corresponds to the carbonyl stretching vibration.[5] Its exact position can be influenced by conjugation and hydrogen bonding.

-

Aromatic/Pyrazole C=C and C=N Stretches: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, arising from the stretching vibrations within the phenyl and pyrazole rings.[6][7]

-

C-O Stretch: A medium intensity band between 1200-1300 cm⁻¹ is attributable to the C-O single bond stretching of the carboxyl group.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for elucidating the precise atomic connectivity.

-

¹H NMR:

-

Carboxyl Proton (-COOH): A highly deshielded, broad singlet is anticipated at δ 10-13 ppm. Its chemical shift is sensitive to concentration and solvent due to varying degrees of hydrogen bonding.[4]

-

Aromatic Protons (Phenyl & Pyrazole): A complex multiplet pattern is expected between δ 7.0-8.5 ppm, corresponding to the protons on the phenyl and pyrazole rings.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon is expected to appear in the downfield region, typically between δ 165-185 ppm.[4]

-

Aromatic Carbons: Carbons of the phenyl and pyrazole rings will resonate in the δ 110-150 ppm range.

-

Thermal Stability

The thermal stability of a compound is crucial for determining appropriate storage conditions, processing parameters, and shelf-life. Thermogravimetric Analysis (TGA) is the standard technique used to measure changes in mass as a function of temperature.[8][9] For 1-phenyl-1H-pyrazole-3-carboxylic acid, a TGA scan would reveal the temperature at which decomposition begins, characterized by a significant loss of mass. Carboxylic acids often decompose via decarboxylation, releasing CO₂.[10]

Authoritative Experimental Protocols

To ensure scientific integrity, the following protocols describe self-validating systems for determining key physicochemical properties. The causality behind experimental choices is highlighted to provide a deeper understanding.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method remains the gold standard for solubility determination due to its direct measurement of a saturated solution at equilibrium. The choice of a buffer (e.g., PBS at pH 7.4) is critical to mimic physiological conditions and account for the compound's pKa.

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 1-phenyl-1H-pyrazole-3-carboxylic acid to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 37°C) and agitate for at least 24 hours to ensure equilibrium is reached. The extended time is necessary to overcome slow dissolution kinetics.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant.

-

Quantification: Prepare a standard curve of the compound with known concentrations. Analyze the supernatant sample using a validated analytical method (e.g., HPLC-UV) and determine its concentration by comparing it against the standard curve. This concentration represents the equilibrium solubility.

Protocol 2: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

Rationale: TGA provides direct, quantitative measurement of mass loss versus temperature, offering unambiguous data on thermal decomposition.[9] Using an inert nitrogen atmosphere is crucial to study the intrinsic thermal stability of the compound, preventing oxidative decomposition which would occur in air.[7]

Caption: Workflow for Thermogravimetric Analysis (TGA).

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 1-phenyl-1H-pyrazole-3-carboxylic acid into a tared TGA pan.

-

Instrument Setup: Place the pan in the TGA microbalance.

-

Inert Atmosphere: Purge the furnace with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min) to displace all oxygen.

-

Heating Program: Initiate a heating program that increases the temperature at a linear rate, typically 10 °C/min, from room temperature to a final temperature well above the expected decomposition point (e.g., 600 °C).

-

Data Acquisition: Record the sample weight as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of the major mass loss step indicates the beginning of thermal decomposition. The derivative of this curve (DTG) can be used to identify the temperature of the maximum decomposition rate.[9]

Conclusion

1-phenyl-1H-pyrazole-3-carboxylic acid is a compound of significant scientific interest, characterized by a well-defined set of physicochemical properties. Its moderate acidity (predicted pKa ~3.92) and balanced lipophilicity (predicted LogP ~1.8) make it an intriguing candidate for pharmaceutical development. The distinct spectroscopic signatures in IR and NMR provide clear handles for its identification and characterization. A high melting point of 266 °C suggests strong intermolecular forces and considerable stability in the solid state. By applying the rigorous experimental protocols outlined in this guide, researchers can reliably validate these properties, paving the way for the rational design of novel drugs and materials.

References

-

1-Phenyl-1H-pyrazole-3-carboxylic acid | C10H8N2O2 | CID 12370874 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. (2023, November 13). Retrieved January 5, 2026, from [Link]

-

Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO 3. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - RSC Publishing. (n.d.). Retrieved January 5, 2026, from [Link]

-

Thermogravimetric analysis - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

Calculated logP values for investigated compounds. - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. (2021, July 30). Retrieved January 5, 2026, from [Link]

-

1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. (2020, August 8). Retrieved January 5, 2026, from [Link]

-

IR handout.pdf. (n.d.). Retrieved January 5, 2026, from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2021, September 30). Retrieved January 5, 2026, from [Link]

-

The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere) - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. 1-phenyl-1H-pyrazole-3-carboxylic acid CAS#: 4747-46-0 [m.chemicalbook.com]

- 2. 1-Phenyl-1H-pyrazole-3-carboxylic acid | C10H8N2O2 | CID 12370874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. libjournals.unca.edu [libjournals.unca.edu]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 4747-46-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-phenyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights to empower researchers in their exploration of this versatile scaffold.

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and conformational flexibility have led to its incorporation into a multitude of clinically successful drugs. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2] 1-phenyl-1H-pyrazole-3-carboxylic acid serves as a key intermediate and a foundational structure for the development of novel therapeutic agents, making a thorough understanding of its properties and potential essential for researchers in the field.

Physicochemical Properties and Characterization

A solid grasp of the physicochemical properties of 1-phenyl-1H-pyrazole-3-carboxylic acid is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 4747-46-0 | [3] |

| Molecular Formula | C₁₀H₈N₂O₂ | [3] |

| Molecular Weight | 188.18 g/mol | [3] |

| Appearance | Solid | - |

| Melting Point | 266 °C | - |

| IUPAC Name | 1-phenyl-1H-pyrazole-3-carboxylic acid | [3] |

| InChI Key | LAWUBNJMRGMNQD-UHFFFAOYSA-N | [3] |

Synthesis of 1-phenyl-1H-pyrazole-3-carboxylic acid: A Step-by-Step Protocol

The synthesis of 1-phenyl-1H-pyrazole-3-carboxylic acid can be achieved through several established routes. One of the most common and reliable methods involves the condensation of a β-ketoester with phenylhydrazine, followed by saponification. This protocol is a self-validating system, with each step yielding a product that can be characterized to ensure the reaction is proceeding as expected.

Experimental Protocol: Synthesis via β-Ketoester Condensation

This protocol is adapted from established methods for the synthesis of pyrazole derivatives.[4][5]

Materials:

-

Ethyl benzoylacetate

-

Phenylhydrazine

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)

Step 1: Phenylhydrazone Formation and Cyclization

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl benzoylacetate (1 equivalent) in ethanol.

-

Add phenylhydrazine (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude product is the ethyl ester of 1-phenyl-1H-pyrazole-3-carboxylic acid.

Step 2: Saponification to the Carboxylic Acid

-

To the crude ethyl ester, add a 10% aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux for 2-3 hours to facilitate the hydrolysis of the ester.

-

After cooling to room temperature, acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield crude 1-phenyl-1H-pyrazole-3-carboxylic acid.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for 1-phenyl-1H-pyrazole-3-carboxylic acid.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the pyrazole and phenyl rings, as well as the carboxylic acid proton. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm). The protons of the phenyl group will appear in the aromatic region (δ 7-8 ppm), and the pyrazole ring protons will have distinct chemical shifts.[6]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the carboxylic acid (δ ~160-170 ppm), as well as the carbons of the pyrazole and phenyl rings.[7]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching absorption will be observed around 1700 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of the ethyl ester of a related compound is available for reference.[9][10]

Applications in Drug Discovery and Medicinal Chemistry

The 1-phenyl-1H-pyrazole-3-carboxylic acid scaffold is a valuable starting point for the design and synthesis of novel drug candidates. Its derivatives have shown a wide range of biological activities.

Mechanism of Action and Biological Targets

The biological activity of pyrazole derivatives is often attributed to their ability to act as bioisosteres for other aromatic systems, enabling them to bind to various biological targets.[6] The carboxylic acid moiety can participate in hydrogen bonding interactions with active sites of enzymes and receptors.

Potential Signaling Pathways and Targets:

-

Enzyme Inhibition: Pyrazole derivatives have been shown to inhibit various enzymes, including cyclooxygenases (COX), kinases, and carbonic anhydrases.[11][12]

-

Receptor Modulation: The pyrazole scaffold can be modified to interact with a variety of receptors, including cannabinoid and G-protein coupled receptors.[13]

-

Antimicrobial and Antiviral Activity: The pyrazole nucleus is present in several antimicrobial and antiviral agents, suggesting its role in disrupting microbial or viral replication processes.[2]

Diagram of Potential Biological Interactions

Caption: Potential biological interactions of the pyrazole scaffold.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 1-phenyl-1H-pyrazole-3-carboxylic acid are emerging, general principles can be inferred from the broader class of pyrazole derivatives:

-

Substitution on the Phenyl Ring: Modifications to the phenyl ring at the 1-position can significantly impact potency and selectivity for different biological targets.

-

Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or other functional groups can modulate pharmacokinetic properties and target engagement.[8][11]

-

Substitution on the Pyrazole Ring: Introduction of substituents at the 4- and 5-positions of the pyrazole ring offers opportunities to fine-tune the biological activity profile.

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling 1-phenyl-1H-pyrazole-3-carboxylic acid.

Hazard Identification:

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) for complete safety and handling information.[14][15][16]

Conclusion

1-phenyl-1H-pyrazole-3-carboxylic acid is a compound of considerable importance for researchers in drug discovery and medicinal chemistry. Its versatile synthesis, coupled with the proven pharmacological potential of the pyrazole scaffold, makes it an attractive starting point for the development of new therapeutic agents. This guide has provided a detailed overview of its synthesis, characterization, potential applications, and safety considerations to facilitate its effective use in the laboratory.

References

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

-

1-Phenyl-1H-pyrazole-3-carboxylic acid | C10H8N2O2. PubChem. [Link]

-

1H-pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-4-[2-phenyldiazenyl]-, ethyl ester. SpectraBase. [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

-

Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. [Link]

-

Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central. [Link]

-

Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of ChemTech Research. [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PubMed Central. [Link]

- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

-

Current status of pyrazole and its biological activities. PubMed Central. [Link]

-

Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. ResearchGate. [Link]

-

Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. [Link]

-

SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry. [Link]

-

Synthesis and some reactions of 4-benzoyl-5- phenyl-1-(2,4,6 trichloro phenyl)-1H-pyrazole-3-carboxylic acid. ResearchGate. [Link]

-

Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. [Link]

-

Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. PubMed Central. [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Organic Communications. [Link]

-

Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. [Link]

-

1-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID. Chemsrc. [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. [Link]

-

Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. ResearchGate. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. The Royal Society of Chemistry. [Link]

-

Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. PubMed. [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1-Phenyl-1H-pyrazole-3-carboxylic acid | C10H8N2O2 | CID 12370874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

- 10. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

- 11. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

Topic: 1-Phenyl-1H-pyrazole-3-carboxylic Acid and Its Derivatives: From Synthesis to Therapeutic Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its versatile biological activities and prevalence in numerous commercial drugs.[1][2][3] This guide provides a comprehensive technical overview of 1-phenyl-1H-pyrazole-3-carboxylic acid, a key scaffold in medicinal chemistry. We will delve into the synthetic methodologies for the core structure and its derivatives, explore the rich spectrum of its pharmacological applications, and dissect the critical structure-activity relationships (SAR) that govern its efficacy. This document is designed to serve as a practical resource, offering field-proven insights, detailed experimental protocols, and a robust framework for the rational design of novel therapeutic agents based on this privileged scaffold.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1-phenyl-1H-pyrazole-3-carboxylic acid moiety is a five-membered heterocyclic compound characterized by two adjacent nitrogen atoms, a phenyl ring at the N1 position, and a carboxylic acid group at the C3 position.[4] Its structural rigidity, synthetic accessibility, and capacity for diverse functionalization make it an ideal starting point for developing targeted therapeutic agents. The pyrazole ring itself is present in a wide array of clinically approved drugs, including the anti-inflammatory celecoxib and the antiviral Zometapine, underscoring its pharmacological significance.[5] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and potent enzyme-inhibitory effects.[3][6][7][8]

Core Structure:

-

Molecular Formula: C₁₀H₈N₂O₂[4]

-

Molecular Weight: 188.18 g/mol [4]

-

IUPAC Name: 1-phenylpyrazole-3-carboxylic acid[4]

Synthesis of the Core Scaffold and Key Derivatives

The construction of the 1-phenyl-1H-pyrazole-3-carboxylic acid core and its analogs is well-established, with cyclocondensation reactions being the most prevalent strategy. The fundamental approach involves the reaction of a phenylhydrazine with a 1,3-dicarbonyl compound or its equivalent, which dictates the substitution pattern of the resulting pyrazole.

General Synthetic Pathway

A common and efficient method for synthesizing the pyrazole ring is the reaction between a hydrazine derivative and a compound containing a 1,3-dielectrophilic system. For the 1-phenyl-1H-pyrazole-3-carboxylic acid scaffold, this typically involves reacting phenylhydrazine with a derivative of pyruvic acid or a similar precursor. A particularly effective one-pot method involves the reaction of phenylhydrazine with dimethyl acetylene dicarboxylate (DMAD).[9] Further derivatization is commonly achieved by modifying the carboxylic acid group into esters, amides, or other bioisosteres to modulate the compound's physicochemical properties and biological activity.[10][11][12]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. 1-Phenyl-1H-pyrazole-3-carboxylic acid | C10H8N2O2 | CID 12370874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

biological activity of pyrazole carboxylic acids

An In-Depth Technical Guide to the Biological Activity of Pyrazole Carboxylic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal and agricultural chemistry. When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acids and their derivatives exhibit a remarkable breadth of biological activities.[1] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of this versatile class of compounds. We delve into their significant roles as antimicrobial, anti-inflammatory, and herbicidal agents, offering field-proven insights and detailed experimental protocols to empower researchers in the discovery and development of novel bioactive molecules.

Introduction: The Pyrazole Carboxylic Acid Scaffold

Heterocyclic compounds form the bedrock of many biologically active molecules.[2] Among them, pyrazole carboxylic acid derivatives are of significant interest due to their versatile synthetic accessibility and wide-ranging pharmacological applications.[3][4] These structures are foundational in the development of drugs and agrochemicals, with activities spanning antimicrobial, anticancer, anti-inflammatory, antiviral, and antidepressant effects.[2][5] The presence of the carboxylic acid moiety provides a critical handle for molecular interactions, often serving as a key binding group to target enzymes or receptors, and allows for extensive derivatization to modulate pharmacokinetic and pharmacodynamic properties.[6][7]

The synthesis of the pyrazole core can be achieved through various well-established methods, most notably the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[8] Further functionalization to introduce or modify the carboxylic acid group allows for the creation of extensive chemical libraries for screening.

Caption: General workflow for the discovery of bioactive pyrazole carboxylic acids.

Antimicrobial Activity

Pyrazole derivatives are potent agents against a wide spectrum of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9] The specific substitutions on the pyrazole ring and the nature of the carboxylic acid derivative (e.g., acid, ester, or amide) are crucial in determining the potency and spectrum of activity.[10][11]

Mechanism of Action

While diverse mechanisms exist, a common target for pyrazole-based antimicrobials is the disruption of essential enzymatic processes. For instance, some derivatives interfere with DNA synthesis or cellular respiration, leading to bacteriostatic or bactericidal effects. The exact mechanism is often dependent on the overall molecular structure, which dictates its ability to penetrate the microbial cell wall and interact with intracellular targets.

Structure-Activity Relationship (SAR)

SAR studies have provided critical insights for designing more potent antimicrobial pyrazoles. Key findings include:

-

Substitution at N1: The nature of the substituent on the N1 position of the pyrazole ring significantly influences activity. Large, aromatic groups, particularly those with electron-withdrawing substituents like halogens, often enhance antibacterial efficacy.[12]

-

Substitution at C5: A substituted phenyl ring at the C5 position is a common feature in active compounds.[12]

-

Carboxylic Acid Derivatization: Conversion of the carboxylic acid to amides or hydrazides can dramatically improve antimicrobial activity, likely by enhancing cell permeability and providing additional hydrogen bonding interactions with the target site.[13]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative pyrazole carboxylic acid derivatives against various microbial strains.

| Compound ID | Substituents | Target Organism | MIC (µg/mL) | Reference |

| 2h | R=OCH₃, R¹=Cl | Staphylococcus aureus | 6.25 | [11] |

| 151 | 1H-pyrazole-3-carboxylic acid derivative | Bacillus cereus | N/A (Active) | [8][9] |

| 157 | 5-amido-1-(2,4-dinitrophenyl)-pyrazole | Methicillin-resistant S. aureus | 25.1 µM | [8][9] |

| Pyrazolylthiazole-2n | R=Cl, R¹=OCH₃ | Gram-positive bacteria | >6.25 | [11] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This protocol provides a reliable method for the initial screening of novel pyrazole compounds for antimicrobial activity.[14] The principle relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.

Causality: The size of the inhibition zone is proportional to the compound's potency, diffusion rate, and the microorganism's susceptibility. This method serves as a robust primary screen before more quantitative methods like broth microdilution are employed.[14]

Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Pour 20-25 mL into sterile Petri dishes and allow to solidify.

-

Inoculum Preparation: Prepare a microbial suspension of the test organism (e.g., S. aureus, E. coli) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the entire surface of the agar plate with the prepared inoculum.

-

Well Preparation: Create uniform wells (6 mm diameter) in the agar using a sterile cork borer.

-

Compound Loading: Dissolve the test pyrazole carboxylic acid derivatives in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL). Pipette a fixed volume (e.g., 50 µL) of the test solution into the wells.

-

Controls: Use the solvent alone as a negative control and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

-

Data Analysis: Measure the diameter (in mm) of the clear zone of inhibition around each well.

Anti-inflammatory Activity

Inflammation is a complex biological response mediated by enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[15] Pyrazole derivatives, most notably the COX-2 selective inhibitor Celecoxib, are well-established anti-inflammatory agents.[16] Many pyrazole carboxylic acids exhibit significant anti-inflammatory properties by modulating these enzymatic pathways.[17]

Mechanism of Action

The primary anti-inflammatory mechanism for many pyrazole derivatives is the inhibition of COX enzymes, which are responsible for prostaglandin synthesis.[15] Some compounds show dual inhibition of both COX and 5-LOX, offering a broader anti-inflammatory profile. The carboxylic acid or a bioisosteric group is often crucial for binding to the active site of these enzymes.

Experimental Protocol: In Vitro Anti-inflammatory Screening (Protein Denaturation Assay)

Protein denaturation is a well-documented cause of inflammation.[18] This assay screens for anti-inflammatory activity by assessing a compound's ability to inhibit the heat-induced denaturation of a model protein, such as bovine serum albumin (BSA) or egg albumin.[19][20]

Causality: The ability of a compound to prevent the unfolding and aggregation of proteins upon heating mimics its potential to protect tissues from damage caused by denatured proteins during an inflammatory response. It is a rapid and cost-effective primary screen.[18][21]

Methodology:

-

Reaction Mixture: Prepare a 5 mL reaction mixture containing:

-

2.8 mL of phosphate-buffered saline (PBS, pH 7.4).

-

2.0 mL of the test compound solution (at various concentrations, e.g., 100-500 µg/mL).

-

0.2 mL of egg albumin (or 0.5% w/v BSA).

-

-

Control: A control solution is prepared using 2.0 mL of distilled water instead of the test compound.

-

Incubation: Incubate all samples at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes (for egg albumin) or at 57°C for 30 minutes (for BSA).[20]

-

Cooling & Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance_Control - Absorbance_Test) / Absorbance_Control] * 100

-

Reference Standard: Use a known anti-inflammatory drug like Diclofenac sodium as a positive control for comparison.[20]

Caption: A typical screening cascade for novel anti-inflammatory agents.

Herbicidal and Fungicidal Activity

In agriculture, pyrazole carboxylic acid amides represent a significant class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[22] These compounds are highly effective against a range of plant pathogenic fungi by disrupting cellular respiration.[23]

Mechanism of Action: Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (SDH), or Complex II, is a crucial enzyme complex in the mitochondrial electron transport chain and the Krebs cycle.[24] It catalyzes the oxidation of succinate to fumarate.[25] SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the SDH complex, blocking the electron transfer from succinate to ubiquinone.[23] This blockage halts ATP production, leading to cellular energy depletion and ultimately, fungal death. The carboxylic acid amide portion of the molecule is essential for this binding interaction.

Caption: Mechanism of action for SDHI fungicides on the mitochondrial ETC.

Experimental Protocol: Herbicidal Activity Screening (Algal Microscreen)

Green algae cell suspension cultures, such as Chlorella, provide a rapid, simple, and sensitive method for the primary screening of compounds with herbicidal potential.[26][27] This in vitro system can detect compounds that inhibit photosynthesis or other essential metabolic pathways.

Causality: Algae are simple photosynthetic organisms that share many metabolic pathways with higher plants. Inhibition of algal growth is a strong indicator of potential herbicidal activity, making this a suitable high-throughput primary screen to identify active compounds before testing on whole plants.[27]

Methodology:

-

Culture Preparation: Grow Chlorella pyrenoidosa in a suitable liquid medium (e.g., Bold's Basal Medium) under continuous light and agitation until it reaches the logarithmic growth phase.

-

Test Preparation: In a 96-well microplate or small Erlenmeyer flasks, add 5 mL of fresh liquid medium.

-

Compound Addition: Add the test pyrazole compound from a stock solution to achieve a final screening concentration (e.g., 50 mg/L). Include a solvent control and a positive control (a known herbicide).

-

Inoculation: Inoculate each well/flask with a standardized volume of the algal culture.

-

Incubation: Incubate the plates/flasks under the same light and temperature conditions used for culture growth for 72-96 hours.

-

Growth Assessment: Measure the optical density (OD) at a specific wavelength (e.g., 680 nm) or perform cell counts to determine the extent of growth inhibition.

-

Data Analysis: Calculate the percentage of growth inhibition relative to the solvent control. Compounds showing significant inhibition (e.g., >50%) are selected for secondary screening on higher plants.[27]

Conclusion and Future Outlook

Pyrazole carboxylic acids and their derivatives remain a cornerstone of modern chemical biology and drug discovery. Their synthetic tractability and wide range of potent biological activities ensure their continued relevance. Future research will likely focus on several key areas:

-

Novel Targets: Exploring new biological targets beyond the well-established ones to overcome resistance and discover new therapeutic applications.

-

Hybrid Molecules: Designing hybrid molecules that combine the pyrazole carboxylic acid scaffold with other pharmacophores to achieve dual-action or synergistic effects.[13]

-

Computational Approaches: Utilizing machine learning and in silico screening to predict the activity of virtual libraries, thereby accelerating the discovery of new lead compounds.[28]

-

Green Synthesis: Developing more environmentally friendly and efficient synthetic routes to these valuable compounds.[29]

The insights and protocols detailed in this guide provide a robust framework for researchers to build upon, fostering innovation in the ongoing quest for novel and effective therapeutic and agricultural agents derived from the pyrazole carboxylic acid core.

References

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

- Ghaffari, H., et al. (2025).

- SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.

- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.

- American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025.

- Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

- Ben Hadda, T., et al. (n.d.).

- Li, Q., et al. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.

- Mert, S., et al. (2014).

- Aly, A. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed.

- Patsnap Synapse. (2024). What are SDH2 inhibitors and how do they work?.

- Al-Shabib, N. A., et al. (n.d.).

- ACS Publications. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity.

- Ma, J., et al. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, Cambridge Core.

- Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Source not specified.

- Ahmad, B. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Source not specified.

- Cetin, A. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

- Miller, D. R., et al. (n.d.). Methods for Rapid Screening in Woody Plant Herbicide Development. MDPI.

- Ma, J., et al. (n.d.). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. BioOne Complete.

- Bildirici, I., et al. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.

- Lan, R., et al. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Source not specified.

- Medium. (n.d.).

- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.

- Kumar, S., et al. (2015).

- International Journal of Pharmaceutical Sciences. (n.d.). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences.

- Dayan, F. E. (n.d.). Screening for Natural Product Herbicides. Source not specified.

- Gupta, S., et al. (n.d.). Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices. Semantic Scholar.

- BenchChem. (2025).

- Ben Hadda, T., et al. (n.d.).

- ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5...

- Kharad, K. B. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.

- Durai, P., & D.S., A. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.

- Liu, X., et al. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC, NIH.

- Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary.

- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Source not specified.

- Tsolaki, O., et al. (n.d.).

- Slideshare. (n.d.). Inhibition of succinic acid dehydronase. Slideshare.

- Ramírez-Cisneros, M. Á., et al. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)

- Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. NIH.

- Kumar, V., et al. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC, NIH.

- Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.

- ACS Publications. (n.d.). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.

Sources

- 1. jchr.org [jchr.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. researchgate.net [researchgate.net]

- 20. bbrc.in [bbrc.in]

- 21. journalajrb.com [journalajrb.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]

- 25. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]

- 27. bioone.org [bioone.org]

- 28. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 29. sid.ir [sid.ir]

The Core Mechanism of 1-phenyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide to Carbonic Anhydrase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-phenyl-1H-pyrazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, underpinning a diverse range of biologically active compounds. While the parent molecule itself is a versatile synthetic intermediate, its derivatives have demonstrated significant therapeutic potential through various mechanisms of action. This in-depth technical guide focuses on the most well-elucidated mechanism for this class of compounds: the selective inhibition of human carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. We will explore the molecular basis of this inhibition, the structure-activity relationships that govern potency and selectivity, and the detailed experimental methodologies used to characterize these interactions. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of this important class of enzyme inhibitors.

Introduction: The Versatile Pyrazole Carboxylic Acid Scaffold

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, with a rich history of application in pharmaceuticals and agrochemicals.[1] The incorporation of a carboxylic acid moiety at the 3-position of a 1-phenyl-1H-pyrazole ring creates a molecule with a specific three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions, making it an ideal candidate for interaction with biological macromolecules. While various derivatives have been reported to exhibit a wide spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer effects, a significant body of research has pointed towards enzyme inhibition as a primary mode of action.[2]

A particularly compelling and well-documented mechanism of action for 5-aryl-1H-pyrazole-3-carboxylic acids, close analogs of the title compound, is the selective inhibition of human carbonic anhydrases (CAs).[3] These enzymes are crucial in physiological processes involving pH regulation, CO2 transport, and electrolyte balance.[4] Notably, certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression and resistance to therapy, making them attractive targets for drug development.[5] This guide will delve into the specifics of how the 1-phenyl-1H-pyrazole-3-carboxylic acid scaffold serves as a basis for potent and selective inhibitors of these critical enzymes.

Core Mechanism of Action: Selective Inhibition of Carbonic Anhydrases IX and XII

The primary mechanism of action for 5-aryl-1H-pyrazole-3-carboxylic acids is the selective inhibition of the enzymatic activity of human carbonic anhydrases IX and XII.[3]

The Role of Carbonic Anhydrases in Physiology and Oncology

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺.[4] This seemingly simple reaction is fundamental to numerous physiological processes. In cancer, the tumor microenvironment is often hypoxic, leading to a metabolic shift towards glycolysis and the production of lactic acid. This results in extracellular acidosis, which can be detrimental to cancer cell survival and proliferation. Tumor-associated CAs, particularly the transmembrane isoforms CA IX and XII, are highly upregulated in response to hypoxia and play a crucial role in maintaining pH homeostasis by converting CO₂ to bicarbonate, thereby buffering the acidic extracellular space and promoting tumor growth and metastasis.[5] Consequently, the inhibition of these specific CA isoforms presents a promising strategy for anticancer therapy.

Molecular Interaction and Basis of Selectivity

Unlike classical sulfonamide-based CA inhibitors that directly coordinate with the catalytic zinc ion, 5-aryl-1H-pyrazole-3-carboxylic acids are believed to act as non-classical inhibitors. Molecular docking studies suggest that the carboxylate group of the pyrazole ring does not directly bind to the zinc ion but rather interacts with the zinc-bound water molecule or hydrophilic amino acid residues in the active site, such as Thr199 and Thr200.[6][7] The phenyl group at the 1-position and the aryl group at the 5-position of the pyrazole ring extend into hydrophobic pockets within the enzyme's active site, contributing to the binding affinity and selectivity.[3]

The selectivity for CA IX and XII over the ubiquitous cytosolic isoforms CA I and II is attributed to subtle differences in the topology and amino acid composition of the active site. The active site of CA XII, for instance, has a significantly different hydrophobic pocket compared to the other isoforms, which can be exploited for the design of selective inhibitors.[3] Derivatives with bulkier substituents on the 5-aryl ring have shown enhanced inhibition of CA XII, while substitutions at the ortho- and meta-positions of this ring can favor inhibition of CA IX.[3][8]

Quantitative Analysis of Inhibitory Potency: Structure-Activity Relationship

The inhibitory potency of 5-aryl-1H-pyrazole-3-carboxylic acids against various CA isoforms is typically determined using a stopped-flow CO₂ hydrase assay, which measures the enzyme's catalytic activity. The results are expressed as inhibition constants (Ki). A lower Ki value indicates a more potent inhibitor. The following table summarizes the Ki values for a series of 5-aryl-1H-pyrazole-3-carboxylic acid derivatives against four human CA isoforms, highlighting the structure-activity relationships (SAR).

| Compound | R (Substitution on 5-phenyl ring) | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) |

| 1 | H | >50 | >50 | 25.4 | 12.3 |

| 2 | 4-CH₃ | >50 | >50 | 18.7 | 8.5 |

| 3 | 4-Cl | >50 | >50 | 15.2 | 6.1 |

| 4 | 4-OCH₃ | >50 | >50 | 30.1 | 15.8 |

| 5 | 2,3-(CH₃)₂ | >50 | >50 | 5.2 | 28.4 |

| 6 | 4-t-butyl | >50 | >50 | 22.6 | 4.0 |

Data adapted from Bioorganic & Medicinal Chemistry, 23(15), 4649-4659 (2015).[3]

The data clearly demonstrates the selectivity of these compounds for the tumor-associated isoforms CA IX and XII over the cytosolic isoforms CA I and II. The unsubstituted compound 1 shows moderate inhibition. Electron-donating (e.g., 4-CH₃) and electron-withdrawing (e.g., 4-Cl) groups in the para position of the 5-phenyl ring generally lead to a modest increase in potency. Notably, bulky substituents in the para position, such as a t-butyl group (6 ), significantly enhance the inhibition of CA XII, likely due to favorable interactions within the hydrophobic pocket of the active site.[3] Conversely, di-substitution at the ortho and meta positions (5 ) leads to a marked increase in potency against CA IX.[3]

Experimental Methodologies

Synthesis of 5-Aryl-1H-pyrazole-3-carboxylic Acids

The synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids is typically achieved through a cyclization reaction between an aryl-substituted 1,3-diketone and a hydrazine derivative. A general synthetic scheme is provided below.

Step-by-Step Protocol:

-

Synthesis of 4-aryl-2,4-dioxobutanoic acid:

-

To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in diethyl ether, add a mixture of the appropriate aryl methyl ketone and diethyl oxalate dropwise with stirring at room temperature.

-

Continue stirring for 12-24 hours.

-

The resulting sodium salt of the diketoester is filtered, washed with diethyl ether, and then hydrolyzed with an aqueous acid solution (e.g., HCl) to yield the 4-aryl-2,4-dioxobutanoic acid.

-

The product is collected by filtration, washed with water, and dried.

-

-

Synthesis of 5-aryl-1H-pyrazole-3-carboxylic acid:

-

Dissolve the 4-aryl-2,4-dioxobutanoic acid in glacial acetic acid.

-

Add hydrazine hydrate dropwise to the stirred solution.

-

The reaction mixture is typically stirred at room temperature or gently heated for a few hours.

-

Upon completion of the reaction (monitored by TLC), the mixture is poured into ice-water.

-

The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure 5-aryl-1H-pyrazole-3-carboxylic acid.[3]

-

Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydrase Method

The inhibitory activity of the synthesized compounds against CA isoforms is determined by measuring their effect on the enzyme-catalyzed hydration of CO₂. A stopped-flow spectrophotometer is used to monitor the rapid pH change associated with this reaction.

Sources

- 1. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. | Semantic Scholar [semanticscholar.org]

- 2. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. air.unipr.it [air.unipr.it]

- 7. Carbonic anhydrase II in complex with carboxylic acid-based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]